3-chloro-5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-CHLORO-5-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-5-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step may involve radical trifluoromethylation reactions.
Functionalization with the furan-2-ylmethyl group: This can be done through nucleophilic substitution reactions.
Chlorination and fluorination: These steps are typically carried out using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-5-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-CHLORO-5-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Agrochemicals: It may be used in the development of new pesticides and herbicides.
Materials Science: The compound’s unique properties make it a candidate for use in advanced materials.
Mechanism of Action
The mechanism of action of 3-CHLORO-5-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine derivatives: These compounds share the trifluoromethyl group and have similar applications in agrochemicals and pharmaceuticals.
Other pyrazolo[1,5-a]pyrimidine derivatives: These compounds have similar core structures and are studied for their potential biological activities.
Uniqueness
What sets 3-CHLORO-5-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H15ClF4N4O2 |
---|---|
Molecular Weight |
442.8 g/mol |
IUPAC Name |
3-chloro-5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H15ClF4N4O2/c20-15-16(18(29)25-9-12-2-1-7-30-12)27-28-14(19(22,23)24)8-13(26-17(15)28)10-3-5-11(21)6-4-10/h1-7,13-14,26H,8-9H2,(H,25,29) |
InChI Key |
SEVFEQHVMKODQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NCC3=CC=CO3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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